molecular formula C16H18N6S B13128800 7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine CAS No. 871266-89-6

7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine

Cat. No.: B13128800
CAS No.: 871266-89-6
M. Wt: 326.4 g/mol
InChI Key: VSBQTUMBNUNEDL-UHFFFAOYSA-N
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Description

7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine typically involves multiple steps, including the formation of the thiazolopyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising therapeutic agent .

Properties

CAS No.

871266-89-6

Molecular Formula

C16H18N6S

Molecular Weight

326.4 g/mol

IUPAC Name

7-(4-methylpiperazin-1-yl)-N-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine

InChI

InChI=1S/C16H18N6S/c1-21-7-9-22(10-8-21)14-13-15(18-11-17-14)23-16(20-13)19-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,20)

InChI Key

VSBQTUMBNUNEDL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C3C(=NC=N2)SC(=N3)NC4=CC=CC=C4

Origin of Product

United States

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